molecular formula C23H25N5O3 B4912759 N-(6-phenoxypyridin-3-yl)-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine-4-carboxamide

N-(6-phenoxypyridin-3-yl)-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine-4-carboxamide

Cat. No.: B4912759
M. Wt: 419.5 g/mol
InChI Key: CGVOIOMQNOQTKC-UHFFFAOYSA-N
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Description

N-(6-phenoxypyridin-3-yl)-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phenoxypyridine moiety, a pyrazolyl group, and a piperidine carboxamide, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-phenoxypyridin-3-yl)-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the phenoxypyridine intermediate, followed by the introduction of the pyrazolyl group through a coupling reaction. The final step involves the formation of the piperidine carboxamide via amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(6-phenoxypyridin-3-yl)-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(6-phenoxypyridin-3-yl)-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(6-phenoxypyridin-3-yl)-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-phenoxypyridin-3-yl)-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine-4-carboxamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-(6-phenoxypyridin-3-yl)-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c29-22(9-6-17-14-25-26-15-17)28-12-10-18(11-13-28)23(30)27-19-7-8-21(24-16-19)31-20-4-2-1-3-5-20/h1-5,7-8,14-16,18H,6,9-13H2,(H,25,26)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVOIOMQNOQTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)C(=O)CCC4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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